Methyl 3,4-dichlorobenzoate

Description

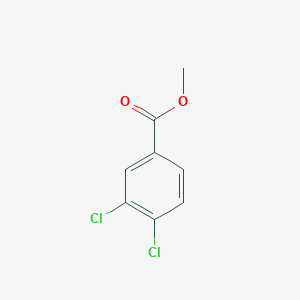

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICGATIORFSOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183290 | |

| Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-68-2 | |

| Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,4-dichlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,4-dichlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3,4-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4-dichlorobenzoate is a halogenated aromatic ester with the chemical formula C8H6Cl2O2.[1] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and chemical reactivity. Detailed experimental methodologies and safety information are included to serve as a technical resource for laboratory professionals. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound presents as a light yellow to white solid at room temperature.[2][3] It is soluble in organic solvents such as ethyl acetate and methanol. Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H6Cl2O2 | [1] |

| Molecular Weight | 205.04 g/mol | [4] |

| Melting Point | 44.7 °C (45 °C) | [2][4] |

| Physical Form | Solid | [3] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [3] |

| InChI Key | WICGATIORFSOJL-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

¹H NMR (300 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 3.94 | s | - | 3H | OCH₃ |

| 7.53 | d | 8.3 Hz | 1H | Ar-H |

| 7.87 | dd | 8.3, 1.9 Hz | 1H | Ar-H |

| 8.13 | d | 1.9 Hz | 1H | Ar-H |

¹³C NMR (75 MHz, CDCl₃):

| Chemical Shift (δ) ppm |

|---|

| 52.54 |

| 128.63 |

| 129.94 |

| 130.52 |

| 131.53 |

| 132.92 |

| 137.56 |

| 165.21 |

Infrared (IR) Spectroscopy[2]

| Wavenumber (cm⁻¹) | Interpretation |

| 3089, 3022 | C-H stretch (aromatic) |

| 2958 | C-H stretch (aliphatic) |

| 1729 | C=O stretch (ester) |

| 1589 | C=C stretch (aromatic) |

| 1435, 1378, 1301 | Fingerprint Region |

| 1110 | C-O stretch |

| 757 | C-Cl stretch |

Mass Spectrometry (MS)[2]

EI, 70 eV:

| m/z | Relative Abundance | Assignment |

|---|---|---|

| 208 | 5% | [M+4]⁺ |

| 206 | 31% | [M+2]⁺ |

| 204 | 50% | [M]⁺ |

| 177 | 10% | |

| 175 | 62% | |

| 173 | 100% | |

| 145 | 30% | |

| 109 | 20% |

| 74 | 18% | |

Experimental Protocols

Synthesis of this compound

This method utilizes graphene oxide (GO) as a catalyst under sonication.

Protocol:

-

Dissolve 3,4-dichlorobenzyl alcohol (1 mmol) in 2 mL of toluene.

-

Add 0.3 g of graphene oxide (GO) to the solution.

-

Place the mixture in an ultrasonic cleaning device (Elmasonic P).

-

Sonicate at 37 kHz frequency and 100% output power at 80 °C for the required reaction time.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture through a sintered funnel.

-

Concentrate the filtrate under reduced pressure.

-

Extract the product with ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

This protocol involves an oxidation and esterification reaction mediated by Oxone.

Protocol:

-

To the starting material, add Oxone (1 mmol) and 2 mL of methanol.

-

Irradiate the mixture in the reaction medium for the specified time.

-

After the reaction is complete, filter the mixture through a sintered funnel.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the product via column chromatography using a hexane/ethyl acetate (100:3) eluent system.

Purification Protocol: Column Chromatography[2]

Methodology:

-

Prepare a slurry of silica gel in hexane.

-

Pack a chromatography column with the prepared slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a hexane/ethyl acetate (100:3) mixture.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Chemical Reactivity and Pathways

Fischer Esterification

The synthesis of this compound can be achieved via the Fischer esterification of 3,4-dichlorobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is an equilibrium process.[5][6]

Caption: Fischer esterification of 3,4-dichlorobenzoic acid.

Synthesis of 3,4-Dichlorobenzoic acid phenylhydrazide

This compound can be used as a starting material for the synthesis of other compounds. For example, it reacts with phenylhydrazine in the presence of sodium methoxide to yield 3,4-Dichlorobenzoic acid phenylhydrazide.[7]

Experimental Protocol: [7]

-

Combine this compound (0.35 mol), phenylhydrazine (0.35 mol), and sodium methoxide (0.40 mol) in 175 mL of methanol.

-

Heat the mixture at reflux for 22 hours.

-

Cool the reaction mixture to approximately 25°C.

-

Pour the cooled mixture into 500 mL of water.

-

Filter the resulting aqueous mixture to collect the solid product.

-

Dissolve the collected solids in 500 mL of ethanol.

-

Refrigerate the ethanol solution to induce crystallization.

-

Recover the crystals by filtration to obtain 3,4-dichlorobenzoic acid phenylhydrazide.

Caption: General workflow for synthesis and purification.

Safety and Handling

This compound is associated with certain hazards and requires careful handling in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]

-

Signal Word: Warning.[3]

-

Pictogram: GHS07.[3]

Precautionary Measures: [8][9][10]

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment.[3][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, spectroscopic data, synthesis, and reactivity of this compound. The information compiled, including structured data tables, detailed experimental protocols, and visual diagrams, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to the outlined safety protocols is essential when handling this compound.

References

- 1. escientificsolutions.com [escientificsolutions.com]

- 2. This compound | 2905-68-2 [chemicalbook.com]

- 3. This compound | 2905-68-2 [sigmaaldrich.com]

- 4. This compound [stenutz.eu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 7. prepchem.com [prepchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide on the Core Properties of Methyl 3,4-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides the fundamental molecular properties of methyl 3,4-dichlorobenzoate, a chemical compound relevant in various research and development applications. The core data, including its molecular formula and weight, are presented for easy reference.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₈H₆Cl₂O₂[1][2][3] |

| Molecular Weight | 205.03 g/mol [1][4] |

| Alternate Molecular Weight | 205.04 g/mol [2][5][6] |

Note: The minor variation in molecular weight values across different sources is due to differences in the atomic weights used for calculation.

Methodologies and Experimental Protocols

The molecular formula and weight of a known compound like this compound are established properties derived from its elemental composition and isotopic masses. These values are confirmed through standard analytical techniques, which are foundational to chemical characterization.

Determination of Molecular Formula: The molecular formula is determined through elemental analysis, which ascertains the percentage composition of elements (carbon, hydrogen, chlorine, oxygen) in the compound. This empirical data is then used to derive the simplest whole-number ratio of atoms, and subsequently, the molecular formula is confirmed using mass spectrometry.

Determination of Molecular Weight: High-resolution mass spectrometry is the primary experimental method for determining the precise molecular weight of a compound. This technique measures the mass-to-charge ratio of ions to determine the molecular mass with high accuracy.

Logical Relationships in Compound Identification

The process of identifying and characterizing a chemical compound follows a logical workflow. The diagram below illustrates the relationship between the compound's structure and its fundamental properties.

Caption: Workflow from chemical structure to molecular properties.

References

- 1. escientificsolutions.com [escientificsolutions.com]

- 2. This compound | 2905-68-2 [sigmaaldrich.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Methyl 3,5-dichlorobenzoate | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2905-68-2 [chemicalbook.com]

- 6. This compound [stenutz.eu]

Methyl 3,4-Dichlorobenzoate: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of methyl 3,4-dichlorobenzoate, a chemical compound of interest in various research and development applications. This document outlines its key physical properties and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data Summary

The accurate determination of a compound's melting and boiling points is fundamental to its characterization, providing insights into its purity and physical state under varying temperatures. The data for this compound is summarized below.

| Property | Value |

| Melting Point | 45 °C[1] (44.7 °C[2]) |

| Boiling Point | Data not available |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This is a critical indicator of a compound's purity, with impurities typically causing a depression and broadening of the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a controlled, slow rate.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup: The liquid sample is placed in a distillation flask connected to a condenser and a collection flask. A thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor as it passes into the condenser.

-

Heating: The liquid is heated to its boiling point.

-

Equilibrium: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical compound.

Caption: Workflow for determining melting and boiling points.

References

An In-depth Technical Guide on the Spectroscopic Data of Methyl 3,4-dichlorobenzoate

This guide provides a comprehensive overview of the spectroscopic data for methyl 3,4-dichlorobenzoate, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental methodologies for key spectroscopic techniques, and includes a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data [1]

| Wavenumber (cm⁻¹) | Interpretation |

| 3089, 3022 | Aromatic C-H stretch |

| 2958 | Aliphatic C-H stretch (from methyl group) |

| 1729 | C=O (ester) stretch |

| 1589 | C=C aromatic ring stretch |

| 1435 | C-H bend |

| 1378 | C-H bend |

| 1301 | C-O (ester) stretch |

| 1110 | C-Cl stretch |

| 757 | C-H out-of-plane bend |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data [1]

Solvent: CDCl₃, Frequency: 300 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 3.94 | s | - | 3H | OCH₃ |

| 7.53 | d | 8.3 | 1H | Ar-H |

| 7.87 | dd | 8.3, 1.9 | 1H | Ar-H |

| 8.13 | d | 1.9 | 1H | Ar-H |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data [1]

Solvent: CDCl₃, Frequency: 75 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 52.54 | OCH₃ |

| 128.63 | Aromatic C-H |

| 129.94 | Aromatic C-Cl |

| 130.52 | Aromatic C-H |

| 131.53 | Aromatic C-COOCH₃ |

| 132.92 | Aromatic C-H |

| 137.56 | Aromatic C-Cl |

| 165.21 | C=O (ester) |

Table 4: Mass Spectrometry (MS) Data [1]

Ionization Method: Electron Ionization (EI), 70 eV

| m/z | Relative Abundance (%) | Interpretation |

| 208 | 5 | [M+4]⁺ (isotope peak with ³⁷Cl₂) |

| 206 | 31 | [M+2]⁺ (isotope peak with ³⁵Cl³⁷Cl) |

| 204 | 50 | [M]⁺ (molecular ion with ³⁵Cl₂) |

| 177 | 10 | [M-OCH₃]⁺ (isotope peak with ³⁷Cl₂) |

| 175 | 62 | [M-OCH₃]⁺ (isotope peak with ³⁵Cl³⁷Cl) |

| 173 | 100 | [M-OCH₃]⁺ (fragment with ³⁵Cl₂) |

| 145 | 30 | [M-COOCH₃]⁺ |

| 109 | 20 | [M-COOCH₃-Cl]⁺ |

| 74 | 18 | [C₆H₂]⁺ |

Experimental Protocols

The acquisition of spectroscopic data involves standardized methodologies. While the specific instrument parameters for the provided data are not detailed in the source, the following sections describe general experimental protocols for each technique.

2.1 Synthesis and Purification of this compound

A general method for the synthesis of this compound involves the esterification of 3,4-dichlorobenzoic acid. A typical procedure is as follows:

-

3,4-dichlorobenzyl alcohol (1 mmol) is dissolved in toluene (2 mL).[1]

-

Graphene oxide (0.3 g) is added to the solution.[1]

-

The mixture is sonicated at 37 kHz and 80 °C.[1]

-

Oxone (1 mmol) and methanol (2 mL) are subsequently added.[1]

-

The reaction mixture is irradiated for a specified time.[1]

-

Upon completion, the mixture is filtered and concentrated under reduced pressure.[1]

-

The residue is extracted with ethyl acetate, and the organic layer is dried with anhydrous sodium sulfate.[1]

-

The final product is purified by column chromatography using a hexane/ethyl acetate eluent.[1]

2.2 Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify functional groups within a molecule based on the absorption of infrared radiation.[2]

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the crystal surface.[3][4]

-

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to account for atmospheric and instrumental interferences.[3]

-

Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded. The instrument measures the interference pattern of the transmitted light, and a Fourier transform is applied to obtain the final spectrum of absorbance or transmittance versus wavenumber.[2]

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei.[5][6]

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6] Deuterated solvents are used to avoid interference from the solvent's protons.[6]

-

Data Acquisition: The NMR tube is placed in a strong magnetic field within the spectrometer.[7] A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay, FID) is detected.

-

Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum, which plots signal intensity against chemical shift.[7] For ¹H NMR, integration of the peaks provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.[5][8] ¹³C NMR provides information on the different carbon environments in the molecule.[9]

2.4 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[10][11]

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. For volatile compounds like this compound, electron ionization (EI) is a common method, where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[12]

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[10]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural clues.[12][13]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | 2905-68-2 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. azolifesciences.com [azolifesciences.com]

- 7. jove.com [jove.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 3,4-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3,4-dichlorobenzoate. The document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the molecular structure and proton relationships to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of structurally similar compounds, including 3,4-dichlorobenzoic acid and methyl benzoate. The expected chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below. The spectrum is anticipated to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Signal Assignment | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aromatic Proton | H-2 | ~ 8.1 | Doublet (d) | ~ 2.0 (⁴J) | 1H |

| Aromatic Proton | H-6 | ~ 7.8 | Doublet of Doublets (dd) | ~ 8.5 (³J), ~ 2.0 (⁴J) | 1H |

| Aromatic Proton | H-5 | ~ 7.6 | Doublet (d) | ~ 8.5 (³J) | 1H |

| Methyl Protons | -OCH₃ | ~ 3.9 | Singlet (s) | N/A | 3H |

Experimental Protocol

This section details a standard procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high isotopic purity (≥99.8% D).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).

-

Transfer: Carefully transfer the prepared solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent to ensure field stability during data acquisition.

-

Shimming: The magnetic field homogeneity is optimized by shimming the sample to obtain sharp, symmetrical peaks.

Data Acquisition

-

Pulse Sequence: A standard one-pulse sequence is typically employed for routine ¹H NMR acquisition.

-

Spectral Width: Set the spectral width to encompass all expected proton resonances (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (typically 8-32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between scans is used to allow for full proton relaxation, ensuring accurate integration.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is carefully phased, and the baseline is corrected to ensure accurate peak integration and presentation.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: The signal integrals are determined to establish the relative ratios of the different protons. The chemical shifts, multiplicities, and coupling constants are then accurately measured.

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound and the assignment of the aromatic protons.

Caption: Structure of this compound with proton labels.

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound displays characteristic signals that can be readily assigned to its molecular structure.

-

Aromatic Region (δ 7.6 - 8.1 ppm): The three protons on the aromatic ring appear in this downfield region due to the deshielding effect of the benzene ring current and the electron-withdrawing substituents.

-

H-2: This proton is situated ortho to the electron-withdrawing carbonyl group of the ester, causing it to be the most deshielded of the aromatic protons. It is expected to appear as a doublet due to coupling with H-6 (a small four-bond coupling, ⁴J).

-

H-6: This proton is coupled to both H-5 (a three-bond coupling, ³J) and H-2 (a four-bond coupling, ⁴J), resulting in a doublet of doublets.

-

H-5: This proton is coupled to H-6 (a three-bond coupling, ³J), leading to a doublet.

-

-

Methyl Region (δ ~3.9 ppm): The three protons of the methyl ester group (-OCH₃) are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet.

The integration of these signals will show a 1:1:1 ratio for the aromatic protons and a 3H integral for the methyl singlet, consistent with the number of protons in each unique chemical environment.

Logical Relationships of Proton Signals

The through-bond coupling interactions between the aromatic protons can be visualized as follows:

13C NMR Chemical Shifts for Methyl 3,4-Dichlorobenzoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the 13C NMR chemical shifts for methyl 3,4-dichlorobenzoate, targeted at researchers, scientists, and professionals in drug development. This document outlines experimental and computational methodologies for determining these chemical shifts, presents the data in a structured format, and includes a workflow diagram for clarity.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1][2] Specifically, 13C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.[2][3] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the presence of neighboring atoms and functional groups.[2][4] In the case of this compound, the positions of the chlorine and methyl ester substituents on the benzene ring significantly influence the 13C NMR spectrum.

Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~164 |

| C1 | ~133 |

| C2 | ~131 |

| C3 | ~135 |

| C4 | ~132 |

| C5 | ~128 |

| C6 | ~130 |

| O-CH3 | ~53 |

Note: These are estimated values and may vary slightly from experimentally determined shifts.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a 13C NMR spectrum, which is a standard procedure in organic chemistry laboratories.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

-

The solvent provides a lock signal for the spectrometer and is transparent in the 13C NMR region, except for its own characteristic signal(s).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The analysis is performed on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[5]

-

The instrument is tuned to the 13C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

Standard acquisition parameters for a 1D 13C NMR experiment are set. This includes defining the spectral width, acquisition time, relaxation delay, and number of scans.

3. Data Acquisition:

-

A proton-decoupled 13C NMR spectrum is typically acquired. This means that during the acquisition of the 13C signal, the protons are irradiated, which collapses the C-H coupling and results in a spectrum with single sharp lines for each unique carbon atom.

-

Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is usually required to obtain a spectrum with a good signal-to-noise ratio compared to 1H NMR.

4. Data Processing:

-

The acquired free induction decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts of the peaks are referenced to the TMS signal at 0 ppm.

Computational Prediction of 13C NMR Chemical Shifts

In addition to experimental determination, 13C NMR chemical shifts can be predicted using computational methods, which is particularly useful for novel compounds or for aiding in spectral assignment.

Methodology:

-

Structure Optimization: The 3D structure of this compound is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

NMR Calculation: The optimized geometry is then used to calculate the NMR shielding tensors, typically using the Gauge-Including Atomic Orbital (GIAO) method.[6]

-

Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as TMS, computed at the same level of theory.

These computational approaches can provide highly accurate predictions of 13C NMR chemical shifts, often with a mean absolute error of less than 2 ppm.[6]

Workflow for Determining 13C NMR Chemical Shifts

The following diagram illustrates the logical workflow for both the experimental determination and computational prediction of 13C NMR chemical shifts for a given compound like this compound.

Caption: Workflow for 13C NMR chemical shift determination.

This guide provides a foundational understanding of the 13C NMR chemical shifts for this compound, encompassing both experimental and computational approaches. The provided data and protocols are intended to support researchers in their structural elucidation and drug development endeavors.

References

- 1. homework.study.com [homework.study.com]

- 2. compoundchem.com [compoundchem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Fragmentation of Methyl 3,4-Dichlorobenzoate: A Mass Spectrometric Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of methyl 3,4-dichlorobenzoate. The following sections detail the characteristic fragmentation pathways, present quantitative data in a structured format, and outline a representative experimental protocol for acquiring the mass spectrum of this compound. This information is crucial for the identification and characterization of this compound in various scientific and pharmaceutical applications.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, are summarized in Table 1.

| m/z | Relative Abundance (%) | Ion Structure/Fragment Lost |

| 204 | 50 | [M]+ (Molecular Ion) |

| 206 | 31 | [M+2]+ (Isotope Peak) |

| 208 | 5 | [M+4]+ (Isotope Peak) |

| 173 | 100 | [M - OCH3]+ (Base Peak) |

| 175 | 62 | [M+2 - OCH3]+ |

| 177 | 10 | [M+4 - OCH3]+ |

| 145 | 30 | [M - OCH3 - CO]+ |

| 109 | 20 | [C6H3Cl]+ |

| 74 | 18 | [C5H2O]+ or [C6H2]+ |

Table 1: Key Mass Spectral Data for this compound.[1]

Fragmentation Pathway

The fragmentation of this compound under electron ionization primarily proceeds through a series of characteristic bond cleavages. The initial event is the removal of an electron to form the molecular ion ([M]+) at m/z 204. The presence of two chlorine atoms results in characteristic isotope peaks at m/z 206 and 208, with relative intensities corresponding to the natural abundance of 35Cl and 37Cl.

The most favorable fragmentation step is the loss of the methoxy radical (•OCH3) from the molecular ion, leading to the formation of the 3,4-dichlorobenzoyl cation. This cation is the base peak in the spectrum at m/z 173 and is resonance-stabilized. Subsequent fragmentation of the 3,4-dichlorobenzoyl cation involves the loss of a neutral carbon monoxide (CO) molecule, resulting in the formation of the 3,4-dichlorophenyl cation at m/z 145. Further fragmentation can lead to the loss of chlorine atoms and ring cleavage, producing smaller charged fragments observed in the lower mass region of the spectrum.

Experimental Protocol

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as hexane or ethyl acetate at a concentration of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Sample Matrix: For samples in complex matrices, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and remove interfering substances. The final extract should be dissolved in a GC-compatible solvent.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: An Agilent 6890N or similar GC system.

-

Mass Spectrometer: An Agilent 5973 or similar mass selective detector.

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.

-

Injector: Splitless injection is recommended for trace analysis.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

-

3. Data Analysis

The acquired data is processed using the instrument's software. The mass spectrum of the peak corresponding to this compound is extracted and compared with a reference spectrum from a spectral library (e.g., NIST/Wiley) for confirmation. The fragmentation pattern is analyzed to identify the characteristic ions and their relative abundances.

References

Introduction to Methyl 3,4-dichlorobenzoate and IR Spectroscopy

An In-depth Technical Guide to the Infrared (IR) Spectrum of Methyl 3,4-dichlorobenzoate

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document details the characteristic absorption bands, provides a standard experimental protocol for spectral acquisition, and illustrates the analytical workflow.

This compound (C₈H₆Cl₂O₂) is an aromatic ester, a class of compounds significant in organic synthesis and as intermediates in the manufacturing of pharmaceuticals and other specialty chemicals. Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups within a molecule by measuring its absorption of infrared radiation.[1] For a compound like this compound, IR spectroscopy is invaluable for confirming the presence of the ester functional group, verifying the aromatic structure, and assessing purity.[1]

The principle of IR spectroscopy is based on the concept that covalent bonds in molecules vibrate at specific frequencies.[1] When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrational modes, resulting in a unique spectral fingerprint.[1]

Molecular Structure

The chemical structure of this compound is shown below: IUPAC Name: this compound Molecular Formula: C₈H₆Cl₂O₂ CAS Number: 2905-68-2[2][3] Molecular Weight: 205.04 g/mol [2][4]

Analysis of the Infrared Spectrum

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure as an aromatic ester. Aromatic esters are known to exhibit a distinct pattern of three intense peaks related to the ester group, often referred to as the "Rule of Three".[5][6] These correspond to the C=O stretch and two C-O single bond stretches.[5][6] The conjugation of the ester with the aromatic ring influences the position of the carbonyl (C=O) absorption, typically lowering its wavenumber compared to saturated esters.[5][7]

Tabulated Spectral Data

The following table summarizes the principal infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960 | Weak | Asymmetric C-H Stretch (in -OCH₃) |

| ~1730 - 1715 | Very Strong | C=O Stretch (Ester Carbonyl) [5] |

| ~1600 - 1450 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1440 | Medium | C-H Bend (in -OCH₃) |

| ~1310 - 1250 | Strong | Asymmetric C-C-O Stretch (Ester) [5] |

| ~1130 - 1100 | Strong | Symmetric O-C-C Stretch (Ester) [5] |

| ~800 - 600 | Strong | C-Cl Stretch |

| Below 900 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the specific instrument used.[8]

Experimental Protocol: Acquiring the FTIR Spectrum

This section details a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

Objective: To prepare a solid sample in a KBr pellet and acquire its transmission FTIR spectrum.

Materials:

-

This compound (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (150-200 mg)

-

Agate mortar and pestle[9]

-

Pellet-pressing die

-

Hydraulic press

-

FTIR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Technique):

-

Place approximately 150-200 mg of dry KBr powder into a clean agate mortar.[9]

-

Add 1-2 mg of the this compound sample to the mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[9] The goal is to reduce the particle size of the sample to minimize light scattering.

-

Transfer a portion of the powdered mixture into the pellet-pressing die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the KBr pellet from the die.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Run a background spectrum. This measurement accounts for atmospheric CO₂ and water vapor, as well as any signals from the instrument itself, and is crucial for obtaining an accurate sample spectrum.[1]

-

-

Sample Spectrum Acquisition:

-

Place the prepared KBr pellet containing the sample into the appropriate holder in the spectrometer's sample compartment.

-

Acquire the sample spectrum. The instrument will pass an infrared beam through the pellet and measure the light that is transmitted.

-

Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

Visualization of the Experimental Workflow

The logical flow from sample preparation to final data interpretation is illustrated in the diagram below.

Caption: Workflow for IR analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 2905-68-2|this compound|BLD Pharm [bldpharm.com]

- 3. escientificsolutions.com [escientificsolutions.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2,4-Dichlorobenzoic acid, 4-tolyl ester [webbook.nist.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-Depth Technical Guide to the Material Safety of Methyl 3,4-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 3,4-dichlorobenzoate (CAS No. 2905-68-2), a chemical intermediate of interest in pharmaceutical and chemical synthesis. The information is presented to meet the needs of researchers, scientists, and drug development professionals by offering detailed safety information, physical and chemical properties, and standardized experimental protocols relevant to its handling and use.

Chemical Identification and Properties

This compound is a solid organic compound.[1] For ease of reference and comparison, the key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [2][3] |

| Synonyms | Benzoic acid, 3,4-dichloro-, methyl ester | [3] |

| CAS Number | 2905-68-2 | [2][3][4][5] |

| Molecular Formula | C₈H₆Cl₂O₂ | [2][3] |

| Molecular Weight | 205.04 g/mol | [1][2] |

| Physical Form | Solid, Crystal - Powder | [1] |

| Color | Light yellow | |

| Melting Point | 44.7 - 48 °C | |

| Boiling Point | Data not readily available for the 3,4-isomer. The 2,4-isomer boils at 239 °C.[6][7] | |

| Density | Data not readily available for the 3,4-isomer. The 2,4-isomer has a density of 1.386 g/mL at 25 °C.[6][7] | |

| Flash Point | Data not readily available for the 3,4-isomer. The 2,4-isomer has a flash point of 110 °C (closed cup).[6][7] | |

| Purity | 98% | [1] |

| Storage Temperature | Room temperature, sealed in a dry place.[1] |

Toxicological Data and Hazard Information

This compound is classified as an irritant. The primary hazards are skin irritation, serious eye irritation, and respiratory tract irritation.[5] The table below summarizes the available toxicological information.

| Toxicity Parameter | Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | No data available | |||

| Acute Dermal Toxicity (LD50) | No data available | |||

| Acute Inhalation Toxicity (LC50) | No data available | |||

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | Rabbit (predicted) | Dermal | [5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | Rabbit (predicted) | Ocular | [5] |

| Respiratory Irritation | May cause respiratory irritation (Category 3) | Inhalation | [5] |

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard communication. For this compound, the following GHS classifications apply:

-

Pictogram:

-

GHS07: Exclamation Mark[5]

-

-

Signal Word: Warning[5]

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

-

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the key experiments relevant to the identified hazards.

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.[8][9]

-

Test Animal: The albino rabbit is the preferred species for this test.[8][10][11]

-

Procedure:

-

Observation:

-

After the exposure period, the patch and residual test substance are removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations are continued for up to 14 days to assess the reversibility of any effects.[10]

-

-

Evaluation: The severity of skin reactions is scored. If the irritation persists to the end of the 14-day observation period, the substance is considered an irritant.[8][10]

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This study evaluates the potential of a substance to cause eye irritation or damage.[1][12]

-

Test Animal: The albino rabbit is the recommended species.[12][13][14]

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[13] The other eye serves as a control.

-

The eyelids are gently held together for a short period to prevent loss of the substance.

-

-

Observation:

-

Evaluation: The severity and reversibility of the ocular lesions determine the classification of the substance as an irritant or corrosive.

Acute Inhalation Toxicity (Based on OECD Test Guideline 403)

This test assesses the potential health hazards from short-term inhalation exposure to a substance.[16][17][18]

-

Test Animal: The rat is the preferred species for this test.[19]

-

Procedure:

-

Observation:

-

Evaluation: The primary endpoint is the LC50 (median lethal concentration), which is the concentration of the substance in the air that is expected to cause death in 50% of the test animals.[17]

Visualized Workflows and Relationships

To aid in the practical application of this safety information, the following diagrams illustrate key logical relationships and experimental workflows.

Caption: Hazard Identification and Response Workflow for this compound.

Caption: Generalized Experimental Workflow for Irritation and Corrosion Testing.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. This compound [stenutz.eu]

- 3. escientificsolutions.com [escientificsolutions.com]

- 4. 2905-68-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 2905-68-2 [sigmaaldrich.com]

- 6. Methyl 2,4-dichlorobenzoate 97 35112-28-8 [sigmaaldrich.com]

- 7. 2,4-二氯苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. flashpointsrl.com [flashpointsrl.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 16. oecd.org [oecd.org]

- 17. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 18. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 19. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3,4-Dichlorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 3,4-dichlorobenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis from 3,4-dichlorobenzoic acid is a fundamental esterification reaction. This document provides a detailed protocol for this synthesis via Fischer-Speier esterification, a common method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] The protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 3,4-dichlorobenzoic acid.

| Parameter | Value | Reference |

| Reactant | 3,4-Dichlorobenzoic Acid | |

| Molecular Formula | C₇H₄Cl₂O₂ | [2] |

| Molecular Weight | 191.01 g/mol | [2] |

| Product | This compound | |

| Molecular Formula | C₈H₆Cl₂O₂ | |

| Molecular Weight | 205.04 g/mol | |

| Melting Point | 44.7 °C | [3] |

| Reaction Conditions | ||

| Catalyst | Concentrated Sulfuric Acid | [1][4] |

| Solvent | Methanol (in excess) | [1][5] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 1-10 hours | [1] |

| Spectroscopic Data (¹H NMR) | δ= 3.94 (s, 3H, OCH₃), 7.53 (d, J = 8.3 Hz, 1H, Ar-H), 7.87 (dd, J = 8.3, 1.9 Hz, 1H, Ar-H), 8.13 (d, J = 1.9 Hz, 1H, Ar-H) | [3] |

| Spectroscopic Data (¹³C NMR) | δ = 52.54, 128.63, 129.94, 130.52, 131.53, 132.92, 137.56, 165.21 | [3] |

| Spectroscopic Data (IR) | ν= 3089, 3022, 2958, 1729, 1589, 1435, 1378, 1301, 1110, 757 cm⁻¹ | [3] |

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 3,4-dichlorobenzoic acid using a sulfuric acid catalyst.

Materials:

-

3,4-Dichlorobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Suction filtration apparatus (Büchner funnel and flask)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3,4-dichlorobenzoic acid and an excess of anhydrous methanol. A typical ratio would be 8 mL of methanol for every 1 gram of the carboxylic acid.[6]

-

Acid Catalyst Addition: While stirring the mixture, slowly add a catalytic amount of concentrated sulfuric acid. A common ratio is 1 mL of concentrated H₂SO₄ for every 20 mL of methanol.[6] The addition should be done carefully as the reaction is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing with stirring for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water.[6] This will cause the crude ester to precipitate.

-

Neutralization: Transfer the mixture to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid. Be cautious as this will produce carbon dioxide gas. Continue adding the bicarbonate solution until gas evolution ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate. The organic layer will contain the desired this compound.

-

Washing: Wash the organic layer sequentially with deionized water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent (ethyl acetate) using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as methanol, or by column chromatography.[3][6]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Fischer Esterification

The diagram below outlines the signaling pathway of the Fischer esterification mechanism.

Caption: Mechanism of Fischer-Speier esterification.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 2905-68-2 [chemicalbook.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

Application Notes and Protocols: Fischer Esterification of 3,4-Dichlorobenzoic Acid with Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 3,4-dichlorobenzoate via the Fischer esterification of 3,4-dichlorobenzoic acid with methanol. This protocol outlines the use of a strong acid catalyst, typically sulfuric acid, in an excess of methanol to drive the reaction toward the ester product. The methodologies provided herein are applicable for small to medium-scale synthesis in a laboratory setting. Included are detailed reaction setup, work-up, and purification procedures, along with characterization data for the final product.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the products by using an excess of one reactant, usually the alcohol, or by removing water as it is formed.[2] this compound is a useful intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of the dichloro-substituted phenyl ring makes it a valuable building block in medicinal chemistry.

This document presents a standard laboratory protocol for the Fischer esterification of 3,4-dichlorobenzoic acid with methanol.

Reaction and Mechanism

The overall reaction involves the acid-catalyzed reaction between 3,4-dichlorobenzoic acid and methanol to produce this compound and water.

Overall Reaction:

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 3,4-Dichlorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3,4-dichlorobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document provides a detailed protocol for its laboratory-scale synthesis via the Fischer esterification of 3,4-dichlorobenzoic acid with methanol, using sulfuric acid as a catalyst. The procedure is robust and can be completed with standard laboratory equipment.

Reaction Scheme

The overall reaction is the esterification of 3,4-dichlorobenzoic acid with methanol, catalyzed by a strong acid, to yield this compound and water.

General Reaction for the Fischer Esterification of 3,4-Dichlorobenzoic Acid

Data Presentation

The following table summarizes the key quantitative data for this synthesis protocol.

| Parameter | Value |

| Reactants | |

| 3,4-Dichlorobenzoic Acid | 10.0 g (52.3 mmol) |

| Methanol | 100 mL (excess) |

| Concentrated Sulfuric Acid (98%) | 2.0 mL |

| Reaction Conditions | |

| Temperature | Reflux (~65 °C) |

| Reaction Time | 4 hours |

| Work-up Reagents | |

| Ice-cold Water | 200 mL |

| Saturated Sodium Bicarbonate Solution | ~100-150 mL |

| Diethyl Ether | 3 x 50 mL |

| Brine Solution | 50 mL |

| Anhydrous Sodium Sulfate | ~5-10 g |

| Expected Product | |

| Theoretical Yield | 10.7 g |

| Typical Experimental Yield | 8.6 - 9.6 g (80-90%) |

| Melting Point | 43-45 °C |

Experimental Protocol

Materials and Equipment

-

Chemicals:

-

3,4-Dichlorobenzoic acid (C₇H₄Cl₂O₂)

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Diethyl ether ((C₂H₅)₂O)

-

Sodium chloride (NaCl), saturated aqueous solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

-

Glassware and Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bar

-

Separatory funnel (250 mL)

-

Beakers (various sizes)

-

Erlenmeyer flask

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory clamps and stand

-

Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask, add 10.0 g (52.3 mmol) of 3,4-dichlorobenzoic acid and a magnetic stir bar.

-

Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the acid is mostly dissolved.

-

Carefully and slowly, add 2.0 mL of concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done with caution.

-

Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

-

-

Reaction:

-

Heat the mixture to a gentle reflux using a heating mantle.

-

Continue to reflux the reaction mixture with stirring for 4 hours.

-

-

Work-up and Isolation:

-

After 4 hours, remove the heating mantle and allow the flask to cool to room temperature.

-

Pour the cooled reaction mixture into a 500 mL beaker containing 200 mL of ice-cold water. A white precipitate of this compound should form.

-

Slowly and carefully, neutralize the mixture by adding a saturated solution of sodium bicarbonate. Add the bicarbonate solution in small portions to control the effervescence (release of CO₂ gas) until the pH of the solution is approximately 7-8 (test with pH paper).

-

Transfer the neutralized mixture to a 250 mL separatory funnel.

-

Extract the aqueous mixture with 50 mL of diethyl ether. Shake the funnel gently, venting frequently to release pressure.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Repeat the extraction of the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Combine the organic extracts in the separatory funnel.

-

Wash the combined organic layer with 50 mL of brine solution to remove any remaining water-soluble impurities.

-

Drain the organic layer into a clean, dry Erlenmeyer flask.

-

Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes.

-

-

Purification and Characterization:

-

Decant or filter the dried ether solution to remove the sodium sulfate.

-

Remove the diethyl ether using a rotary evaporator to yield the crude this compound as a white solid.

-

Recrystallize the crude product from a minimal amount of hot methanol or ethanol to obtain pure white crystals.

-

Dry the purified crystals under vacuum.

-

Determine the final mass and calculate the percentage yield.

-

Characterize the product by determining its melting point and, if desired, by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

A flowchart of the synthesis process.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the Fischer esterification reaction mechanism.

The mechanism of Fischer esterification.

Application Note and Protocol: Purification of Methyl 3,4-Dichlorobenzoate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dichlorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. The primary method for its synthesis, the Fischer esterification of 3,4-dichlorobenzoic acid with methanol, often results in a crude product containing unreacted acid and other process-related impurities. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a robust and widely used technique for the separation of organic compounds.

The principle of this purification method relies on the differential partitioning of the components of the crude mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system). Due to its higher polarity, the unreacted 3,4-dichlorobenzoic acid exhibits a strong affinity for the polar silica gel and is retained on the column. The less polar product, this compound, interacts less with the stationary phase and is eluted from the column, allowing for its effective separation and purification.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to determine an optimal solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should provide good separation between the desired product and any impurities, with the product having a Retention Factor (Rf) value between 0.2 and 0.4. A common and effective solvent system for this separation is a mixture of ethyl acetate and hexane.

Table 1: TLC Analysis of Crude this compound

| Compound | Solvent System (Ethyl Acetate:Hexane) | Approximate Rf Value | Observation under UV light (254 nm) |

| This compound | 1:9 | 0.35 | UV active spot |

| 3,4-Dichlorobenzoic Acid | 1:9 | < 0.1 | UV active spot at the baseline |

| Less Polar Impurity (e.g., non-polar byproduct) | 1:9 | > 0.6 | Faint UV active spot |

Experimental Protocol: Column Chromatography

This protocol outlines the purification of approximately 2.0 g of crude this compound.

Materials and Equipment:

-

Crude this compound

-

Silica gel for flash chromatography (230-400 mesh)

-

n-Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Glass chromatography column (40-60 cm length, 2-3 cm diameter)

-

Separatory funnel or solvent reservoir

-

Collection flasks or test tubes

-

TLC plates, developing chamber, and UV lamp

-

Rotary evaporator

-

Standard laboratory glassware and clamps

Procedure:

-

Column Packing:

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.

-

Add a layer of sand (approx. 1 cm) over the plug.

-

In a beaker, prepare a slurry of silica gel (approx. 60 g) in hexane.

-

Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

-

Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

-

Wash the column with hexane until the silica bed is stable and the eluent runs clear. Do not let the solvent level drop below the top of the sand.

-

-

Sample Loading:

-

Dissolve the crude this compound (2.0 g) in a minimal amount of dichloromethane or the initial eluting solvent (e.g., 5% ethyl acetate in hexane).

-

Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.

-

-

Elution and Fraction Collection:

-

Carefully add the eluting solvent (95:5 hexane:ethyl acetate) to the top of the column.

-

Begin collecting fractions (e.g., 20 mL each) as the solvent flows through the column.

-

Monitor the separation by performing TLC analysis on the collected fractions. Spot the crude mixture, the current fraction, and a pure standard (if available) on the same TLC plate.

-

-

Product Isolation:

-

Fractions containing the pure this compound (as determined by TLC) are combined.

-

The solvent is removed from the combined fractions using a rotary evaporator to yield the purified product.

-

The purity of the final product should be assessed by analytical techniques such as NMR, GC-MS, and melting point determination.

-

Table 2: Summary of a Typical Purification Run

| Parameter | Value |

| Mass of Crude Product | 2.15 g |

| Mass of Silica Gel | 65 g |

| Column Dimensions | 3 cm (ID) x 45 cm (L) |

| Eluting Solvent | 5% Ethyl Acetate in Hexane |

| Total Eluent Volume | 800 mL |

| Fraction Size | 20 mL |

| Fractions containing pure product | 15 - 28 |

| Mass of Purified Product | 1.85 g |

| Yield | 86% |

| Purity (by GC) | > 99% |

Visualizing the Workflow

The following diagrams illustrate the key logical and experimental workflows for the purification process.

Application Notes and Protocols for the Recrystallization of Methyl 3,4-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dichlorobenzoate is a halogenated aromatic ester intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Achieving high purity of this compound is critical for downstream applications, ensuring reaction specificity and minimizing side-product formation. Recrystallization is a robust and scalable purification technique for solid organic compounds. This document provides detailed application notes and protocols for the recrystallization of this compound using various solvent systems.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or insoluble at all temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

Solvent Selection for this compound

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. For this compound, a moderately polar compound, several solvent systems can be considered. Based on the principle of "like dissolves like," solvents of intermediate polarity are often a good starting point. For esters, alcohols and mixtures of alkanes with more polar solvents are generally effective.

Commonly Employed Solvents for Esters and Halogenated Aromatics:

-

Single-Solvent Systems: Methanol, Ethanol, Isopropanol

-

Two-Solvent Systems (Miscible): Hexane/Ethyl Acetate, Ethanol/Water, Methanol/Water

Experimental Protocols

Three primary methods for the recrystallization of this compound are detailed below: a single-solvent method using methanol, a two-solvent method using hexane and ethyl acetate, and a mixed-solvent system of ethanol and water.

Protocol 1: Single-Solvent Recrystallization from Methanol

This method is effective for general purification from non-polar impurities. Methanol is a good choice as it is relatively volatile, making it easy to remove from the final product.

Methodology:

-

Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. To this, add a minimal volume of methanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Continue to add methanol portion-wise until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. For optimal crystal growth, the cooling process should be gradual.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.

Protocol 2: Two-Solvent Recrystallization using Hexane and Ethyl Acetate

This method is particularly useful when a single solvent does not provide the desired solubility profile. Ethyl acetate is a good solvent for this compound, while hexane acts as an anti-solvent.

Methodology:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.

-

Addition of Anti-solvent: While the solution is still hot, add hexane dropwise with continuous swirling until a faint cloudiness persists, indicating the saturation point.

-

Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a cold mixture of hexane and ethyl acetate (in the same ratio as the final crystallization mixture).

-

Drying: Dry the purified product under vacuum.

Protocol 3: Mixed-Solvent Recrystallization using Ethanol and Water

This protocol utilizes the miscibility of ethanol and water to create a solvent system with tunable polarity, which can be effective for removing a range of impurities.

Methodology:

-

Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol.

-

Addition of Water: To the hot solution, add water dropwise until the solution becomes turbid.

-